molecular formula C8H13NO2 B174347 1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester CAS No. 199532-88-2

1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester

Cat. No. B174347
CAS RN: 199532-88-2
M. Wt: 155.19 g/mol
InChI Key: JCZTVTXVLRXIFL-UHFFFAOYSA-N
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Description

“1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester” is an organic compound. It is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . The ethyl ester form of this compound is generally obtained by an esterification reaction .


Synthesis Analysis

The synthesis of this compound can be achieved through an esterification reaction. In this process, 3-cyclopentene-1-carboxylic acid is reacted with ethanol, and an acid catalyst, usually sulfuric acid or hydrochloric acid, is added. The reaction is carried out under appropriate conditions .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester” can be represented by the chemical formula C8H12O2 . The molecular weight of this compound is 140.18 .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of “1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester” is esterification. In this reaction, 3-cyclopentene-1-carboxylic acid reacts with ethanol in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

“1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester” is a colorless liquid . It has a density of 1.029±0.06 g/cm3 (Predicted), a boiling point of 64°C/15mmHg (lit.), and a refractive index of 1.4460-1.4500 .

Safety and Hazards

“1-Amino-3-cyclopentene-1-carboxylic acid ethyl ester” is a flammable liquid. Contact with open flame or high temperature may cause flash fire or explosion. It is advised to avoid contact with fire, heat, and oxidizing agents during use or storage .

properties

IUPAC Name

ethyl 1-aminocyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3-4H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZTVTXVLRXIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443639
Record name 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-aminocyclopent-3-enecarboxylate

CAS RN

199532-88-2
Record name 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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